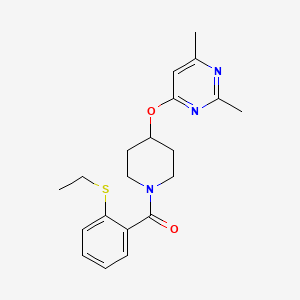

(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone

Description

Properties

IUPAC Name |

[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-ethylsulfanylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2S/c1-4-26-18-8-6-5-7-17(18)20(24)23-11-9-16(10-12-23)25-19-13-14(2)21-15(3)22-19/h5-8,13,16H,4,9-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYXQMZCRJDCLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)OC3=NC(=NC(=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It contains apiperidine and a 2,6-dimethylpyrimidine moiety. Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Similarly, 2,6-dimethylpyrimidine is a common structure in many biologically active compounds.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. The presence of the piperidine and 2,6-dimethylpyrimidine moieties suggests that it might interact with its targets through these functional groups.

Biological Activity

The compound (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(ethylthio)phenyl)methanone is an organic molecule with potential therapeutic applications due to its complex structure and various functional groups. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 371.441 g/mol. The structure features a pyrimidine core, piperidine ring, and an ethylthio-substituted phenyl group, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N5O3 |

| Molecular Weight | 371.441 g/mol |

| Structural Features | Pyrimidine, Piperidine, Ethylthio Phenyl |

Biological Activity Overview

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Antioxidant Properties : Compounds with piperidine and pyrimidine rings have shown antioxidant effects, which can protect cells from oxidative stress.

- Anticancer Activity : Structural analogs have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms.

- Antimicrobial Effects : Some derivatives exhibit activity against bacterial and fungal strains.

1. Anticancer Activity

A study investigated the anticancer properties of pyrimidine derivatives similar to the target compound. The results indicated that these compounds inhibited cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

2. Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of related compounds against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited significant inhibition zones, suggesting their potential as antimicrobial agents.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Binding : The structural features may allow binding to specific receptors involved in signaling pathways related to growth and apoptosis.

Comparative Analysis with Related Compounds

The following table compares the biological activities of several structurally related compounds:

| Compound Name | Biological Activity |

|---|---|

| 2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one | Antioxidant, anti-inflammatory |

| Pyrimethamine | Antiprotozoal activity |

| 5-Fluorouracil | Anticancer activity |

Comparison with Similar Compounds

Thiophene vs. Phenyl Substituents

A closely related analog, (4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(4-methylthiophen-2-yl)methanone (CAS 2034579-77-4), replaces the 2-(ethylthio)phenyl group with a 4-methylthiophen-2-yl moiety . Key differences include:

- Bioactivity Implications : Thiophene-containing analogs may exhibit altered binding to sulfur-responsive enzymatic targets (e.g., cytochrome P450 isoforms) compared to phenyl derivatives.

Pyridine vs. Pyrimidine Systems

Another analog, (4-((2-(2,5-Dimethylphenoxy)ethyl)amino)piperidin-1-yl)(pyridin-4-yl)methanone (CAS 1309241-34-6), substitutes the pyrimidine ring with a pyridine system and modifies the piperidine linker .

Substituent Effects on Physicochemical Properties

Notes:

- LogP values estimated using fragment-based methods (e.g., Crippen’s fragmentation).

- Thioether groups (S-C₂H₅ vs. S-CH₃) correlate with incremental increases in membrane permeability but may elevate metabolic instability due to susceptibility to oxidation.

Bioactivity and Functional Insights

- Thiophene Derivatives : Demonstrated moderate inhibitory activity against kinases in preliminary assays, attributed to sulfur-mediated interactions with catalytic cysteine residues .

- Pyridine Analogs : Show reduced efficacy in kinase inhibition assays compared to pyrimidine-based compounds, likely due to weaker binding to ATP pockets .

- Ethylthio Substituents : Enhance metabolic stability compared to methylthio groups in hepatic microsome assays, though oxidative metabolism remains a concern .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer :

Optimization should focus on reaction conditions, purification, and analytical validation. Key steps include:

- Solvent Selection : Use dichloromethane (DCM) as a solvent for improved solubility and reaction efficiency, as demonstrated in similar piperidine-based syntheses .

- Catalyst and Temperature : Employ anhydrous potassium carbonate as a base under reflux conditions (e.g., 40–50°C) to enhance nucleophilic substitution at the pyrimidinyloxy group.

- Purification : Utilize column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Purity validation via HPLC (>99%) is critical .

- Yield Calculation : Monitor intermediate steps (e.g., piperidinyloxy intermediate) using TLC and adjust stoichiometric ratios to minimize side products .

Basic: What analytical techniques are recommended for structural characterization?

Methodological Answer :

A combination of spectroscopic and spectrometric methods ensures accurate structural elucidation:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to confirm the piperidinyloxy group (δ ~3.5–4.5 ppm for oxy-protons) and ethylthio moiety (δ ~1.3–1.5 ppm for CH₃) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the aromatic and pyrimidine regions.

- HRMS : Validate molecular weight (e.g., [M+H]⁺) with <5 ppm mass accuracy .

- X-ray Crystallography : If crystalline, determine absolute configuration and bond angles, as done for analogous pyrrolo[2,3-d]pyrimidinones .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer :

Safety measures should align with OSHA and GHS guidelines:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid dermal contact. Use fume hoods for synthesis steps involving volatile reagents .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

- Emergency Response :

Advanced: How to design experiments assessing environmental fate and transformation products?

Methodological Answer :

Adopt a tiered approach inspired by long-term environmental studies :

- Phase 1 (Lab-Scale) :

- Hydrolysis/Photolysis : Expose the compound to UV light (λ = 254 nm) and varying pH (3–9). Monitor degradation via LC-MS/MS.

- Biotic Transformation : Use soil microcosms to study microbial metabolism under aerobic/anaerobic conditions.

- Phase 2 (Field Studies) :

- Soil/Water Partitioning : Measure log K₀c and log K₀w using OECD Guideline 121.

- Bioaccumulation : Assess uptake in model organisms (e.g., Daphnia magna) via bioconcentration factors (BCFs).

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer :

Address discrepancies through systematic validation:

- Dose-Response Reproducibility : Replicate assays (n ≥ 3) using standardized cell lines (e.g., HEK293 or HepG2) and controls .

- Meta-Analysis : Compare IC₅₀ values across studies, adjusting for variables like solvent (DMSO vs. ethanol) and assay duration .

- Target Validation : Use CRISPR-Cas9 knockout models to confirm the compound’s specificity for suspected targets (e.g., GPCRs or kinases).

Advanced: How to validate molecular docking predictions for this compound?

Methodological Answer :

Combine computational and experimental validation:

- Docking Simulations : Use AutoDock Vina to model interactions with targets (e.g., piperazine-linked receptors) . Prioritize binding poses with ΔG < -8 kcal/mol.

- X-ray Co-Crystallization : Resolve ligand-protein complexes to confirm hydrogen bonding with key residues (e.g., Asp113 in a kinase active site) .

- SPR/BLI : Validate binding affinity (KD) via surface plasmon resonance or bio-layer interferometry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.